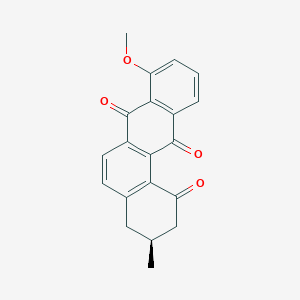

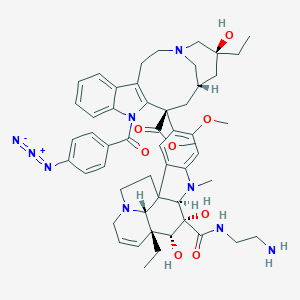

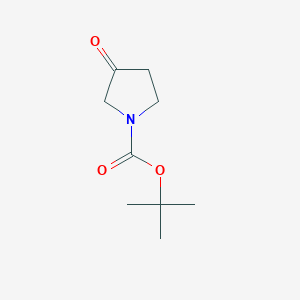

![molecular formula C18H20N2O5 B027747 (S)-[1-[(苄氧基)氨基甲酰]-2-羟乙基]氨基甲酸苄酯 CAS No. 26048-94-2](/img/structure/B27747.png)

(S)-[1-[(苄氧基)氨基甲酰]-2-羟乙基]氨基甲酸苄酯

描述

Synthesis Analysis

The synthesis of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester involves N-benzyloxy carbamic acid ethyl ester as a starting material. A novel approach to the preparation of hydroxamic acids from this starting material has been developed, highlighting the utility in synthesizing hydroxamate-containing mixed ligand systems through reactions with stabilized carbon nucleophiles. This methodology demonstrates the versatility of the compound in creating functionalized hydroxamic acids and potential metal binding hosts (Liu, Jacobs, & Gopalan, 2009).

Molecular Structure Analysis

The molecular structure of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester facilitates its involvement in acid-catalyzed carboxylic acid esterification and ester hydrolysis. The activation energy required for these reactions is relatively low, allowing for the spontaneous reaction of the acylium ion with alcohol or water molecules, indicating a trimolecular reaction mechanism. This insight into the molecular behavior underpins the compound's reactivity and the broader implications for synthetic chemistry applications (Shi, Wang, & Hua, 2015).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including N-alkylation to produce N-alkyl-N-benzyloxy carbamates, which can further react to yield functionalized hydroxamic acids. These steps are crucial for the synthesis of polyhydroxamic acids and other hydroxamate-containing ligands, demonstrating the compound's role in creating complex chemical architectures (Liu, Jacobs, & Gopalan, 2009).

Physical Properties Analysis

The physical properties of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester, such as solubility and melting point, are not explicitly detailed in the available literature but can be inferred from its structural analogs. These properties are essential for understanding its behavior in various solvents and conditions, which is crucial for its application in synthesis processes.

Chemical Properties Analysis

Its chemical properties, including reactivity towards different nucleophiles and stability under various conditions, highlight its potential in synthetic organic chemistry. For instance, its ability to undergo esterification and hydrolysis reactions, forming stable acylium ions, is a critical aspect of its chemical behavior that facilitates its use in complex synthesis pathways (Shi, Wang, & Hua, 2015).

科学研究应用

羟肟酸和混合配体体系的合成

羟肟酸是一类金属离子(如 Fe(III))的螯合剂,在治疗、诊断和分离化学中具有显著的应用。该化合物,特别是 N-苄氧基氨基甲酸乙酯,在一种新的羟肟酸合成方法中起着至关重要的作用。这种方法涉及 N-烷基化以生成 N-烷基-N-苄氧基氨基甲酸酯,然后与稳定的碳亲核试剂反应生成受保护的羟肟酸。这些中间体可以进一步修饰,证明了这种方法在生成复杂的金属结合分子方面的多功能性 (刘、雅各布斯和戈帕兰,2009)。

羧酸的 O-苄基化

该化合物在羧酸的 O-苄基化中至关重要,这是一个合成苯甲酯的必要过程。这种合成使用 2,4,6-三(苄氧基)-1,3,5-三嗪 (TriBOT) 实现,展示了两种不同的方法,根据反应条件产生不同的产物。在特定条件下羟基羧酸的 O-苄基化导致二苄基化产物或羟基酯。这种反应途径的描述强调了该化合物在多功能酯合成中的重要性 (山田等人,2015)。

复杂分子结构的合成

该化合物用于合成复杂的分子结构,例如 1-[N-苄氧基羰基-(1S)-1-氨基-2-氧代乙基]-4-甲基-2,6,7-三氧杂双环[2.2.2]辛烷。该应用展示了其在构建复杂化学实体方面的价值,突出了其在不同合成途径中的潜力 (罗斯等人,2003)。

属性

IUPAC Name |

benzyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c21-11-16(17(22)20-25-13-15-9-5-2-6-10-15)19-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,23)(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHRZWZDILASFM-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461062 | |

| Record name | (S)-[1-[(BENZYLOXY)CARBAMOYL]-2-HYDROXYETHYL]CARBAMIC ACID BENZYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester | |

CAS RN |

26048-94-2 | |

| Record name | (S)-[1-[(BENZYLOXY)CARBAMOYL]-2-HYDROXYETHYL]CARBAMIC ACID BENZYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

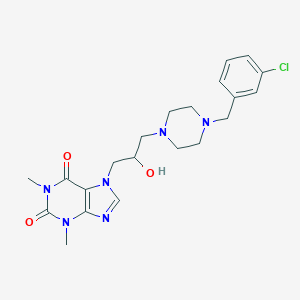

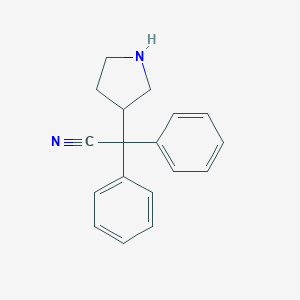

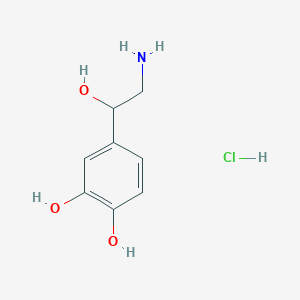

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

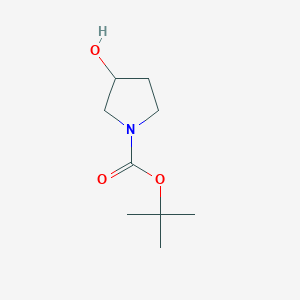

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)